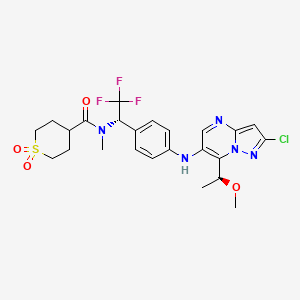

![molecular formula C31H26F2N2O6 B10819899 4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid](/img/structure/B10819899.png)

4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Route 1: : The synthesis begins with the nitration of benzoic acid to form nitrobenzoic acid, followed by reduction to the amine.

Route 2:

Reaction Conditions: : The reaction conditions typically involve acidic or basic catalysts, controlled temperatures ranging from 50°C to 150°C, and inert atmospheric conditions to prevent unwanted side reactions.

Industrial Production Methods

The industrial production of this compound involves large-scale reactions in stainless steel reactors.

Using automated systems ensures precise control over reaction conditions, optimizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Undergoes oxidation reactions with oxidizing agents such as potassium permanganate.

Reduction: : Can be reduced using agents like sodium borohydride.

Substitution: : Participates in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, acidic medium, room temperature.

Reduction: : Sodium borohydride, ethanol solvent, low temperature.

Substitution: : Halogenating agents like chlorine or bromine, Lewis acids as catalysts.

Major Products

Oxidation: : Corresponding carboxylic acids or ketones.

Reduction: : Alcohol derivatives.

Substitution: : Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : Used as a ligand in catalytic cycles for organic transformations.

Analytical Chemistry: : Serves as a standard for calibration in chromatographic techniques.

Biology

Enzyme Inhibition: : Acts as an inhibitor in enzymatic reactions, particularly those involving phenol derivatives.

Cell Studies: : Used in studying cell signaling pathways due to its ability to interact with cellular receptors.

Medicine

Drug Development: : A precursor in the synthesis of pharmaceutical compounds targeting neurological pathways.

Therapeutics: : Potential use in anti-inflammatory and analgesic medications.

Industry

Materials Science: : Involved in the development of advanced polymer materials.

Cosmetic Industry: : Utilized in the formulation of skincare products due to its stability and efficacy.

Mecanismo De Acción

Molecular Targets: : Primarily interacts with enzyme active sites and cellular receptors.

Pathways Involved: : Modulates signaling pathways involving cyclic AMP, affecting cellular processes like apoptosis and proliferation.

Mechanism: : It binds to specific sites, altering the function of target proteins, leading to changes in cellular activity.

Comparación Con Compuestos Similares

Similar Compounds

4-[3-(4-fluorophenoxy)-5-[[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

4-[3-(4-methylphenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

Highlighting Uniqueness

Substituent Variations: : The presence of fluoro groups in both the phenoxy and phenyl rings enhances its reactivity and binding affinity compared to its analogs.

Stability: : Exhibits higher thermal and chemical stability, making it more suitable for industrial applications.

Overall, 4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid stands out due to its unique chemical properties and wide range of applications across multiple scientific disciplines.

Propiedades

Fórmula molecular |

C31H26F2N2O6 |

|---|---|

Peso molecular |

560.5 g/mol |

Nombre IUPAC |

4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid |

InChI |

InChI=1S/C31H26F2N2O6/c32-22-5-3-21(4-6-22)31(39)13-15-35(16-14-31)30(38)34-24-17-27(40-25-9-1-20(2-10-25)29(36)37)19-28(18-24)41-26-11-7-23(33)8-12-26/h1-12,17-19,39H,13-16H2,(H,34,38)(H,36,37) |

Clave InChI |

PZFBUIYFAFMDBM-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1(C2=CC=C(C=C2)F)O)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)OC5=CC=C(C=C5)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)

![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)

![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)

![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)

![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)

![{2-[(2r)-4-[4-(Hydroxymethyl)-3-(Methylsulfonyl)phenyl]-2-(Propan-2-Yl)piperazin-1-Yl]-4-(Trifluoromethyl)pyrimidin-5-Yl}methanol](/img/structure/B10819881.png)

![(S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B10819891.png)